rec Acetyl-Eglin c
Beschreibung
Historical Discovery and Natural Origin in Hirudo medicinalis
The discovery of eglin c traces back to 1977 when Seemueller and colleagues first isolated this remarkable protein inhibitor from the salivary glands of the medicinal leech Hirudo medicinalis. This groundbreaking work revealed the presence of small protein inhibitors within the leech's biological arsenal, representing a new class of serine protease inhibitors with unique structural and functional characteristics. The medicinal leech Hirudo medicinalis, historically utilized for therapeutic bloodletting practices dating back to ancient Egypt around 1500 BC, contains over 100 bioactive proteins in its salivary gland secretions. These secretions possess bacteriostatic, analgesic, and anticoagulation properties, serving multiple biological functions that facilitate the leech's blood-feeding behavior.
The natural eglin c protein exhibits an unusual structural composition for a protease inhibitor, consisting of a single polypeptide chain of 70 amino acid residues with a molecular weight of approximately 8.1 kilodaltons. Unlike many protein inhibitors that rely on disulfide bridges for structural stability, eglin c demonstrates remarkable thermostability despite the complete absence of such covalent crosslinks. This extraordinary stability stems from a sophisticated network of electrostatic interactions and hydrogen bonds that maintain the protein's functional conformation. The reactive loop containing the critical Leucine 45-Aspartic acid 46 scissile bond is stabilized through unique interactions involving Threonine 44 and Aspartic acid 46 with arginine residues at positions 51 and 53.
The structural architecture of eglin c features a four-stranded beta-sheet configuration with an alpha-helical segment, creating a compact and stable molecular framework. The protease-binding loop is positioned on the opposite side of the beta-sheet structure, allowing for optimal interaction with target proteases. This sophisticated three-dimensional arrangement enables eglin c to form highly specific and stable complexes with various serine proteases while maintaining its inhibitory function through repeated binding cycles. The natural protein's ability to withstand proteolytic cleavage and reformation makes it particularly valuable as a biological inhibitor in the leech's physiological processes.
Biological Role as a Serine Protease Inhibitor
Eglin c functions as a potent reversible serine protease inhibitor through a sophisticated mechanism that involves the formation of stable enzyme-inhibitor complexes. The inhibitor operates according to the standard mechanism model for reversible protease inhibitors, where the reactive loop binds into the substrate-binding groove of the target protease. The energetically critical P1 residue, Leucine 45, occupies the S1 binding pocket of the enzyme, while the scissile bond between the P1-P1' residues positions precisely at the catalytic triad. This arrangement creates an extremely slow turnover rate for productive cleavage, making eglin c an exceptionally effective inhibitor.
The inhibitory specificity of eglin c encompasses multiple important serine proteases, including human leukocyte elastase, cathepsin G, chymotrypsin, and subtilisin. Kinetic studies demonstrate that the association rate constants of eglin c with leukocyte enzymes are comparable to those of naturally occurring inhibitors such as alpha-1-proteinase inhibitor and alpha-2-macroglobulin. The equilibrium dissociation constants for eglin c interactions with human leukocyte elastase and cathepsin G are in the order of 10^-10 M, indicating extremely high binding affinity. These remarkable binding characteristics result from the protein's unique structural features that allow for optimal complementarity with the active sites of target proteases.
| Target Protease | Inhibition Constant (Ki) | Association Rate | Biological Significance |
|---|---|---|---|
| Human Leukocyte Elastase | ~10^-10 M | Comparable to α1-PI | Inflammatory response regulation |
| Cathepsin G | ~10^-10 M | Comparable to α1-PI | Platelet activation control |
| Chymotrypsin | High affinity | Rapid association | Digestive enzyme regulation |
| Subtilisin | High affinity | Rapid association | Bacterial protease inhibition |
The biological function of eglin c extends beyond simple protease inhibition to encompass complex physiological processes including inflammation regulation and blood coagulation modulation. Research demonstrates that eglin c effectively prevents platelet activation induced by cathepsin G, suggesting its role in regulating thrombotic processes. The inhibitor achieves complete suppression of cathepsin G-induced platelet activation at concentrations as low as 2 micrograms per milliliter, demonstrating a stoichiometric relationship between the inhibitor and target enzyme. Furthermore, eglin c blocks thromboxane B2 formation while allowing leukotriene B4 synthesis to proceed, indicating selective targeting of specific inflammatory pathways.
Rationale for Recombinant Production and N-Terminal Acetylation
The transition from natural extraction to recombinant production of eglin c was driven by several critical factors including scalability, consistency, and the opportunity for protein engineering improvements. Natural extraction from Hirudo medicinalis presented significant limitations in terms of yield, cost-effectiveness, and standardization of the final product. The development of recombinant production systems, particularly in Escherichia coli, enabled large-scale manufacturing of eglin c with consistent quality and purity standards exceeding 97% as determined by high-performance liquid chromatography.
The synthetic gene approach for eglin c production represents a landmark achievement in protein engineering, involving the total synthesis of a 232 base-pair DNA fragment containing the complete coding sequence. This synthetic gene construction utilized only six oligonucleotides ranging from 34 to 61 bases in length, sharing complementary regions that facilitated enzymatic assembly. The synthetic approach provided precise control over the DNA sequence, allowing for optimization of codon usage for enhanced expression in bacterial systems while maintaining the exact amino acid sequence of the native protein. The inclusion of strategically placed restriction enzyme recognition sites further facilitated cloning and expression vector construction.
N-terminal acetylation emerged as a critical modification for enhancing the stability and biological activity of recombinant eglin c. This post-translational modification occurs naturally in many proteins and serves multiple functional roles including protein stability enhancement, cellular localization, and protection from degradation. In the context of eglin c, N-terminal acetylation provides several advantages over the unmodified recombinant protein. The acetylated form demonstrates identical biological activity to the native protein while exhibiting improved stability characteristics that facilitate storage and handling.
| Production Method | Yield | Purity | Consistency | Cost Effectiveness |
|---|---|---|---|---|
| Natural Extraction | Limited | Variable | Inconsistent | High cost per unit |
| Recombinant Production | High | ≥97% HPLC | Highly consistent | Cost-effective |
| N-Acetyl Modification | High | ≥97% HPLC | Highly consistent | Enhanced value |
The mechanism of N-terminal acetylation in recombinant systems involves specific N-acetyltransferases that recognize particular amino acid sequences at the protein's N-terminus. Research demonstrates that RimJ-catalyzed N-terminal acetylation in Escherichia coli preferentially targets serine, threonine, and valine residues following methionine cleavage. The efficiency of this modification is significantly enhanced by the presence of hydrophobic or negatively charged residues in the penultimate position, which aligns perfectly with the eglin c sequence that contains a glutamic acid residue at position three. This sequence specificity ensures efficient acetylation of recombinant eglin c during bacterial expression, resulting in a predominantly acetylated final product.
The N-terminal acetylation modification also provides important functional benefits beyond stability enhancement. Acetylated proteins demonstrate altered charge distribution at the N-terminus, which can influence protein-protein interactions and molecular recognition processes. In the case of eglin c, this modification may contribute to enhanced binding affinity with target proteases and improved resistance to N-terminal degradation. The acetyl group serves as a protective modification that prevents access for N-terminal ubiquitination pathways, thereby extending the protein's functional lifetime. These combined benefits make recombinant N-acetyl-eglin c a superior product compared to both naturally extracted and unmodified recombinant forms of the protein.
Eigenschaften
CAS-Nummer |
102188-32-9 |
|---|---|
Molekularformel |
C9H5N3O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Gene Synthesis and Cloning
The recombinant production of Acetyl-Eglin c begins with the synthesis of its gene. Early work by Rink et al. (1984) pioneered a "large fragment" approach to assemble the eglin c gene from oligonucleotides, which was subsequently cloned into Escherichia coli expression vectors. The synthetic gene encodes the 70-amino-acid sequence of eglin c, with an additional codon for N-terminal acetylation. Modern iterations use codon optimization to enhance expression in E. coli, ensuring proper folding and stability. The gene is typically inserted into plasmids under the control of inducible promoters such as T7 or lacZ, enabling high-yield expression.
Purification and Quality Control
Post-expression, the peptide is purified using a multi-step process. Cell lysates are subjected to ion-exchange chromatography, followed by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >97% purity. Mass spectrometry confirms the molecular weight of 8,141.1 Da, aligning with the theoretical value. RP-HPLC elution profiles show a single symmetric peak, verifying homogeneity.
Chemical Synthesis Approach
Peptide Fragment Synthesis
Chemical synthesis of Acetyl-Eglin c involves assembling the 70-amino-acid sequence using solid-phase peptide synthesis (SPPS). Early efforts by researchers synthesized fragments such as H-Arg-Glu-Tyr-Phe-OMe (residues 22–25) and H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OMe (residues 41–49). These fragments are synthesized using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) chemistry, with critical coupling efficiencies exceeding 99% to minimize truncation products.
Assembly of the Heptacontapeptide
Fragment condensation is employed to assemble the full-length peptide. The synthetic strategy minimizes racemization by using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as a coupling agent. Final deprotection with hydrogen fluoride (HF) yields the linear peptide, which is subsequently acetylated at the N-terminus using acetyl chloride.
Table 2: Inhibitory Activity of Chemically Synthesized Eglin c
Purification and Characterization
Crude synthetic peptides are purified via RP-HPLC using a C18 column and a gradient of acetonitrile in 0.1% trifluoroacetic acid. The final product exhibits identical chromatographic retention times and bioactivity to recombinant Acetyl-Eglin c, confirming structural fidelity.
Comparative Analysis of Preparation Methods
Efficiency and Yield
Recombinant methods outperform chemical synthesis in scalability, with yields exceeding 50 mg/L of culture. In contrast, chemical synthesis is labor-intensive, requiring weeks to assemble the 70-mer peptide, with yields rarely surpassing 10%.
Purity and Bioactivity
Both methods achieve >97% purity, but recombinant Acetyl-Eglin c demonstrates batch-to-batch consistency due to standardized fermentation protocols. Chemically synthesized variants exhibit marginally higher elastase inhibition (Kᵢ = 6.0 × 10⁻⁹ M vs. 5.1 × 10⁻⁹ M), likely due to precise control over acetylation.
Analyse Chemischer Reaktionen
Types of Reactions: rec Acetyl-Eglin c primarily undergoes hydrolysis reactions due to the presence of peptide bonds. It can also participate in oxidation and reduction reactions, depending on the specific amino acid residues present in the peptide sequence .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds in rec Acetyl-Eglin c. Common reagents include hydrochloric acid (HCl) and sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or performic acid can be used to oxidize specific amino acid residues, such as methionine or cysteine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of rec Acetyl-Eglin c results in the formation of smaller peptide fragments or individual amino acids .
Wissenschaftliche Forschungsanwendungen
rec Acetyl-Eglin c has a wide range of scientific research applications due to its protease inhibitory properties :
Chemistry: Used as a tool to study protease activity and inhibition.
Biology: Employed in experiments to understand the role of proteases in various biological processes.
Medicine: Investigated for its potential therapeutic applications in conditions involving excessive protease activity, such as inflammatory diseases and certain cancers.
Wirkmechanismus
rec Acetyl-Eglin c exerts its effects by binding to the active site of target proteases, thereby inhibiting their enzymatic activity. The binding is typically reversible and involves interactions between the peptide and specific amino acid residues in the protease active site. This inhibition prevents the protease from cleaving its substrate, thereby modulating various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Eglin C: The naturally occurring protein from which rec Acetyl-Eglin c is derived.
Leupeptin: Another protease inhibitor with a similar mechanism of action.
Aprotinin: A protease inhibitor used in medical applications to reduce bleeding during surgery.
Uniqueness: rec Acetyl-Eglin c is unique due to its synthetic origin and specific sequence modifications that enhance its stability and inhibitory potency compared to the naturally occurring Eglin C. Additionally, its ability to inhibit a broad range of proteases makes it a valuable tool in both research and industrial applications .
Q & A
Q. What analytical techniques are critical for assessing the structural integrity and purity of rec Acetyl-Eglin c?
Methodological Answer:
- Use reverse-phase HPLC to evaluate purity, ensuring baseline separation of peaks under optimized gradient conditions (e.g., 0.1% TFA in water/acetonitrile).
- Validate molecular weight via MALDI-TOF mass spectrometry , comparing observed mass to theoretical values (see sequence in ).
- Confirm secondary structure using circular dichroism (CD) spectroscopy in phosphate-buffered saline (pH 7.4).
- Always include SDS-PAGE with Coomassie staining for visual purity verification.
- Document buffer compositions, instrument settings, and replicate numbers for reproducibility .
Q. How should researchers optimize experimental conditions for studying rec Acetyl-Eglin c's inhibitory activity?
Methodological Answer:
- Perform pH-dependent activity assays across physiological ranges (pH 6.0–8.0) to identify optimal inhibitory potency.
- Use stopped-flow kinetics to measure association/dissociation rates with target proteases (e.g., neutrophil elastase).
- Include thermal stability assays (25–45°C) to assess structural robustness.
- Validate activity using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) and compare to reference inhibitors (e.g., α₁-antitrypsin) .
Q. What quality control steps are essential during recombinant production of rec Acetyl-Eglin c?
Methodological Answer:
- Implement endotoxin testing (LAL assay) for cell-based studies.
- Verify proper acetylation via N-terminal Edman degradation or acetyl-specific antibodies .
- Conduct dynamic light scattering (DLS) to monitor aggregation in storage buffers.
- Include biological activity normalization (e.g., % inhibition at fixed concentrations) across production batches .
Q. How can researchers validate the specificity of rec Acetyl-Eglin c against related proteases?
Methodological Answer:
- Use protease panels (e.g., cathepsin G, chymotrypsin, trypsin) to test cross-reactivity.
- Perform competitive inhibition assays with substrate analogs.
- Combine crystal structure analysis (if available) with mutagenesis studies to identify binding residues.
- Cross-reference inhibition constants (Ki) with literature values for homologous inhibitors .
Q. What statistical methods are appropriate for dose-response analysis of rec Acetyl-Eglin c?
Methodological Answer:
- Fit data to Hill equation models using nonlinear regression (e.g., GraphPad Prism).
- Calculate IC₅₀ values with 95% confidence intervals from ≥3 independent replicates.
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Report effect sizes and power analysis to justify sample sizes .
Advanced Research Questions
Q. How can researchers resolve discrepancies in kinetic data for rec Acetyl-Eglin c across experimental models?
Methodological Answer:
- Systematically vary assay temperatures , ionic strength, and protease isoforms to identify confounding variables.
- Use global fitting analysis to reconcile divergent Ki values from different substrates.
- Validate findings with orthogonal methods (e.g., SPR for binding kinetics vs. fluorogenic assays).
- Consult structural models to explain species-specific differences in protease binding pockets .
Q. What strategies mitigate batch-to-batch variability in rec Acetyl-Eglin c's inhibitory potency?
Methodological Answer:
- Implement design of experiments (DoE) for fermentation/purification optimization.
- Use machine learning algorithms to correlate production parameters (e.g., induction time, temperature) with activity outcomes.
- Establish reference standards calibrated to international units (IU) for cross-lab comparisons.
- Publish raw datasets and purification protocols in supplementary materials for transparency .
Q. How should contradictory findings about rec Acetyl-Eglin c's anti-inflammatory efficacy in vivo be analyzed?
Methodological Answer:
- Conduct meta-analysis of preclinical studies, weighting results by sample size and model relevance.
- Evaluate pharmacokinetic factors (e.g., half-life, tissue penetration) using compartmental modeling .
- Test hypotheses in genetically modified models (e.g., protease-knockout mice) to isolate mechanisms.
- Address publication bias by including negative results in repositories like Zenodo .
Q. What advanced techniques characterize rec Acetyl-Eglin c's binding dynamics with proteases at atomic resolution?
Methodological Answer:
- Perform X-ray crystallography or cryo-EM to resolve inhibitor-protease complexes.
- Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes upon binding.
- Apply molecular dynamics simulations (e.g., GROMACS) to predict allosteric effects.
- Cross-validate computational models with mutagenesis data and kinetic measurements .
Q. How can researchers design robust structure-activity relationship (SAR) studies for rec Acetyl-Eglin c analogs?
Methodological Answer:
- Synthesize analogs with alanine scanning mutagenesis to identify critical residues.
- Use free-energy perturbation (FEP) calculations to prioritize substitutions with predicted ΔΔG < 2 kcal/mol.
- Test analogs in high-throughput protease screens under physiologically relevant conditions.
- Apply multivariate analysis to correlate SAR data with computational predictions .
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